

Application Notes and Protocols: Assessing Deltamethrin Neurotoxicity in Human iPSC-Derived BrainSphere Models

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Compound of Interest

Compound Name: *deltamethrin*

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Introduction

Human induced pluripotent stem cell (iPSC)-derived 3D brain models, such as BrainSpheres, are emerging as powerful tools for developmental neurotoxicity (DNT) screening.^{[1][2][3]} These models recapitulate key aspects of human brain development, including the formation of a heterogeneous cell population of neurons and glial cells, and the development of spontaneous, synchronized electrical activity.^{[1][3][4]} This document provides detailed application notes and protocols for utilizing human iPSC-derived BrainSphere models to investigate the neurotoxic effects of **deltamethrin**, a type II pyrethroid insecticide.^{[5][6]} **Deltamethrin** exposure has been shown to disrupt neural network formation and function in these models, making it a relevant compound for DNT studies.^{[1][2][3]} The protocols outlined below are based on established methodologies for BrainSphere generation, chemical exposure, and functional assessment using high-density microelectrode arrays (hdMEAs).^{[1][2][3]}

Quantitative Data Summary

Deltamethrin exposure leads to concentration-dependent disruptions in the electrophysiological activity of human iPSC-derived BrainSpheres.^{[1][2][3]} The primary findings from referenced studies are summarized below. These studies observed significant alterations in neural network function at concentrations below those causing cytotoxicity.^{[1][2][3]}

Parameter Category	Specific Metric	Observed Effect of Deltamethrin Exposure	Reference
General Activity	Active Electrode Area	Concentration-dependent disruption	[1] [2] [3]
Firing Rate	Concentration-dependent disruption	[1]	
Inter-Spike Interval (ISI)	Concentration-dependent increase in ISI	[1] [7]	
Neural Network Formation	Number of Spikes per Burst	Concentration-dependent disruption	[1] [2] [3]
Network Burst Rate	Concentration-dependent reduction	[7]	
Percentage of Spikes in Bursts	Concentration-dependent decrease	[7]	
Action Potential Propagation	Features of Action Potentials	Disruption of propagation features	[1] [2] [3]

Experimental Protocols

Generation of iPSC-Derived BrainSpheres

This protocol describes the generation of 3D BrainSpheres from human iPSCs. The process involves the induction of neural progenitor cells (NPCs) and their subsequent differentiation and self-assembly into spheroids.

Materials:

- Human iPSCs (e.g., ATCC, ACS1003™)[\[1\]](#)
- Neural Induction Supplement (e.g., Gibco, A1647801)[\[3\]](#)
- 96-well round-bottom ultra-low attachment plates

- Culture medium for NPCs and BrainSphere differentiation

Procedure:

- Neural Induction: Culture human iPSCs and initiate neural induction by treating with a neural induction supplement for 7 days to generate NPCs.[\[3\]](#)
- NPC Expansion: Expand the generated NPCs for at least two generations. Cryopreserve NPCs from generations four through eight for future use.[\[3\]](#)
- Spheroid Formation: Seed the expanded NPCs into 96-well round-bottom ultra-low attachment plates at a density of 2×10^6 cells/well to allow for the formation of 3D spheroids. [\[3\]](#)
- Neural Differentiation: Two days after spheroid formation, initiate neural differentiation to form BrainSpheres.[\[3\]](#)
- Maturation: Maintain the BrainSpheres in suspension culture for 3 weeks to allow for the development of a heterogeneous cell population containing neurons (including glutamatergic, GABAergic, and dopaminergic subtypes), astrocytes, and oligodendrocytes. [\[1\]](#)[\[3\]](#)

Deltamethrin Exposure and hdMEA Recording

This protocol details the plating of mature BrainSpheres onto high-density microelectrode arrays (hdMEAs) for functional assessment and subsequent exposure to **deltamethrin**.

Materials:

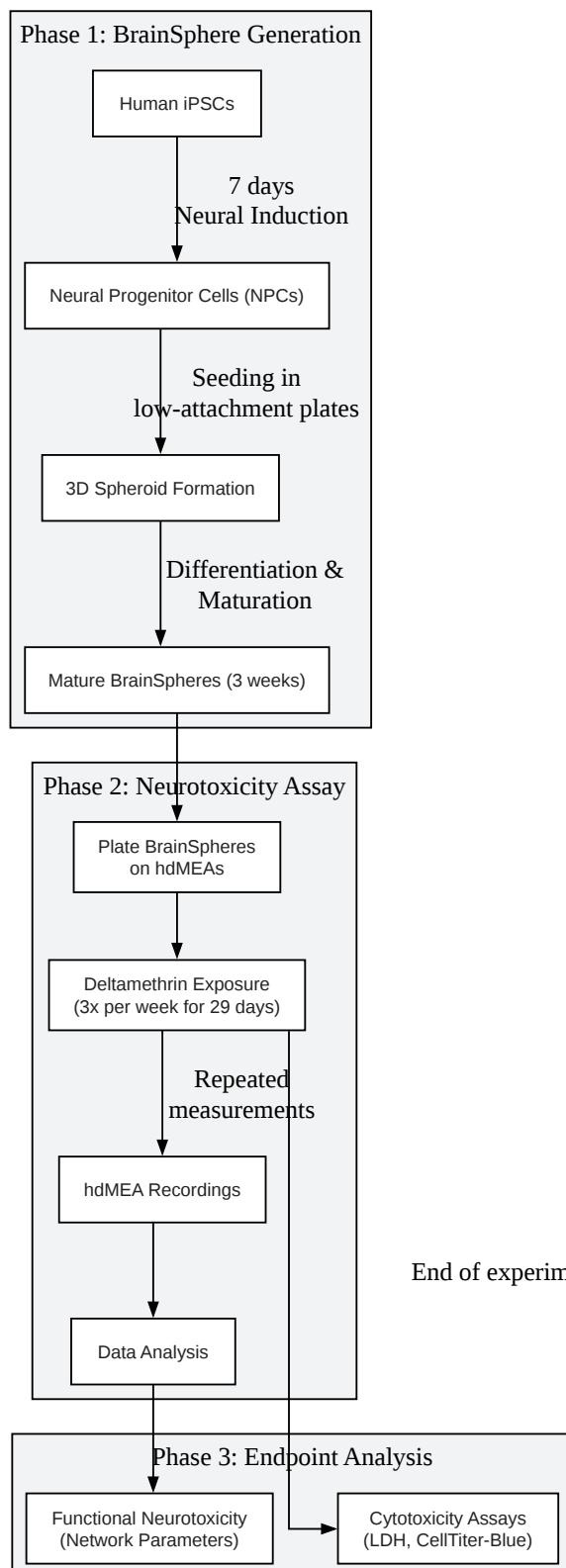
- Mature BrainSpheres (3 weeks old)
- High-density microelectrode arrays (hdMEAs)
- **Deltamethrin** stock solution
- BrainSphere culture medium
- CellTiter-Blue® and LDH assay kits for cytotoxicity assessment[\[1\]](#)

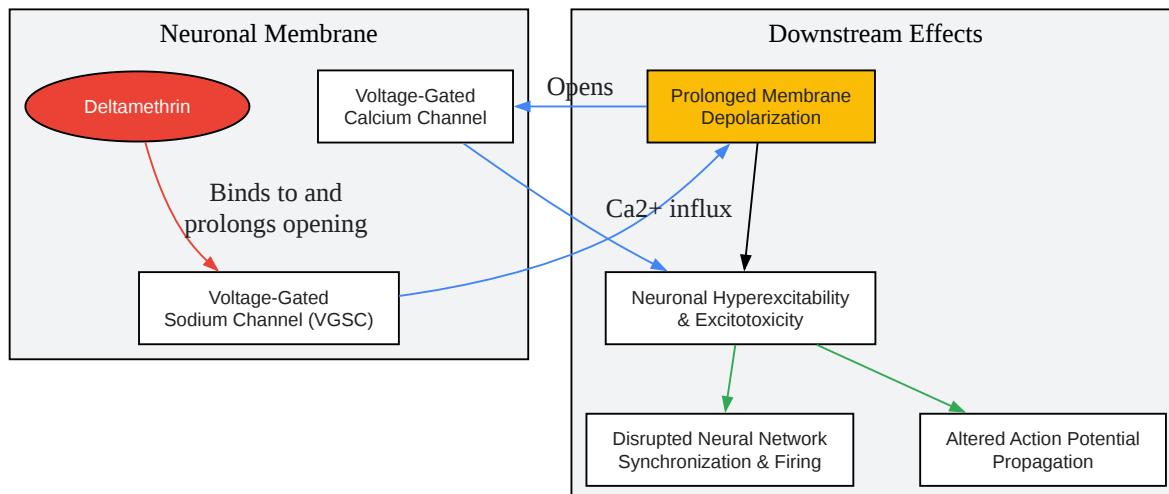
Procedure:

- Plating on hdMEAs: Plate one mature BrainSphere per well onto an hdMEA plate. Allow the BrainSpheres to acclimate and attach for 2 days post-plating.[1][2][3]
- Baseline Recording: Record the baseline spontaneous electrical activity of the BrainSpheres using the hdMEA system to measure general activity, network formation, and action potential propagation.[1][3]
- **Deltamethrin** Dosing:
 - Prepare a dilution series of **deltamethrin** in the BrainSphere culture medium. It is crucial to use concentrations that are below the cytotoxic threshold.[1][2][3]
 - Starting on day 2 post-plating (DOP 2), replace the entire medium in each well with the medium containing the respective **deltamethrin** concentration or a vehicle control.[1][3]
 - Repeat the dosing three times per week for a total of 29 days.[1][2][3]
- Electrophysiological Recordings: Record the electrical activity of the BrainSpheres immediately before each medium change and dosing to track the development and perturbation of neural network function over the 29-day period.[1][3]
- Cytotoxicity Assessment: On the final day of the experiment (DOP 29), perform cytotoxicity assays such as CellTiter-Blue® and LDH assays to confirm that the observed effects on neural activity are not due to cell death.[1]
- Data Analysis: Analyze the recorded hdMEA data to extract parameters related to general activity (e.g., active area), neural network activity (e.g., number of spikes per burst), and action potential propagation.[1][2][3]

Visualizations

Experimental Workflow





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